Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWKZMOZIZGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451195 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-87-3 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Cyclization of N-Amino-2-iminopyridines with β-Diketones
One efficient method to synthesize pyrazolo[1,5-a]pyridines, including carboxylic acid derivatives, involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions.
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- N-amino-2-iminopyridine (3 mmol) and cyclic β-diketones (3 mmol)
- Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
- Atmosphere: Oxygen (1 atm)
- Temperature: 130 °C
- Duration: 18 hours
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- Initial nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine forms an adduct.
- This adduct undergoes oxidative dehydrogenation by molecular oxygen to form an intermediate.
- Intramolecular cyclization and dehydration yield the pyrazolo[1,5-a]pyridine core.
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- Crystalline products are obtained after cooling and filtration.
- High purity achieved by recrystallization.
This method allows the synthesis of various substituted pyrazolo[1,5-a]pyridines with good yields and broad substrate scope, making it suitable for preparing carboxylic acid derivatives after further functional group transformations.
Improved Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Hydrolysis
A notable alternative approach involves the preparation of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives through 1,3-dipolar cycloaddition reactions, followed by alkaline hydrolysis to obtain the corresponding carboxylic acids.
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- Starting materials: N-aminopyridine sulfates (prepared from substituted pyridines and hydroxylamine-O-sulfonic acid) and ethyl propionate.
- The cycloaddition is performed in mixed solvents (water and N,N-dimethylformamide) to enhance solubility.
- The crude esters are then treated with 30% sodium hydroxide aqueous solution to hydrolyze the ester group to the carboxylic acid.
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- Eliminates the need to convert N-aminopyridine sulfates into iodine salts, simplifying the process.
- Mild reaction conditions and cost-effectiveness make it suitable for large-scale production.
- Yields range from 88% to 93%, indicating high efficiency.
Hydrolysis of Esters Followed by Decarboxylation and Functional Group Transformations
Another classical approach to obtain pyrazolo[1,5-a]pyridine-5-carboxylic acid involves hydrolysis of the corresponding ester derivatives, sometimes combined with decarboxylation and further oxidation or reduction steps.
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- Ester Hydrolysis:
- Reflux ester (e.g., ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate) with sodium hydroxide in ethanol for about 6 hours.
- Acidify the reaction mixture to precipitate the carboxylic acid.
- Decarboxylation (if required):
- Reflux in aqueous sulfuric acid to remove carboxyl groups selectively.
- Reduction and Reoxidation:
- Carboxylic acid can be converted to aldehydes or alcohols by reduction using agents like sodium borohydride after activation (e.g., with carbonyldiimidazole).
- Reoxidation steps can regenerate the acid or aldehyde functionalities as needed.
- Ester Hydrolysis:
-
- Hydrolysis: 1 M NaOH and ethanol, reflux for 6 hours.
- Acidification: pH adjusted to 1 with HCl.
- Purification by filtration and drying.
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- Yields reported around 91% for ester hydrolysis to acid.
- The method is well-established and allows access to various derivatives depending on starting ester substituents.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time & Temp | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of N-amino-2-iminopyridines with β-diketones | N-amino-2-iminopyridines, cyclic β-diketones | Ethanol, acetic acid, O₂ atmosphere, 130 °C | 18 h | High (varies) | Direct cyclization, broad scope | Requires oxygen atmosphere, high temp |
| 1,3-Dipolar cycloaddition and hydrolysis | N-aminopyridine sulfates, ethyl propionate | Water/DMF, 30% NaOH aqueous | Mild, unspecified time | 88–93 | Simplified steps, cost-effective | Limited to 3-carboxylic acid derivatives |
| Ester hydrolysis and decarboxylation | Pyrazolo[1,5-a]pyridine esters | NaOH/EtOH reflux, acidification | 6 h reflux | ~91 | Well-known, scalable | Multi-step, requires purification |
Detailed Research Findings and Notes
The oxidative cyclization method using molecular oxygen is mechanistically interesting as it involves an oxidative dehydrogenation step that facilitates ring closure, providing a green chemistry advantage by using oxygen as the oxidant.
The improved synthesis via direct use of N-aminopyridine sulfates bypasses problematic intermediate isolation steps, enhancing industrial applicability.
The hydrolysis and decarboxylation approach is versatile and compatible with various substituents, allowing further functionalization of the pyrazolo[1,5-a]pyridine scaffold for medicinal chemistry applications.
Reaction conditions such as solvent choice, temperature, and atmosphere play critical roles in optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been identified as potential inhibitors of various protein kinases, including AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression. The selective inhibition of these kinases could lead to therapeutic benefits in treating cancers where these proteins are overexpressed or mutated .
1.2 Enzymatic Inhibition
Research highlights the capability of pyrazolo[1,5-a]pyridine derivatives to act as inhibitors for several enzymes involved in critical biological processes. For instance, compounds derived from this scaffold have shown promise as inhibitors of p38 MAP kinase and PI3 kinase, which are implicated in inflammatory responses and cancer cell survival respectively .
1.3 Neurological Disorders
Some derivatives exhibit properties as dopamine D2/D3/D4 receptor antagonists, suggesting their potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. Their ability to modulate neurotransmitter activity could lead to new therapeutic strategies in this area .
Material Science Applications
2.1 Fluorescent Probes
Recent studies have developed pyrazolo[1,5-a]pyridine derivatives as novel fluorescent probes with high quantum yields. These compounds can be utilized for pH sensing in biological systems due to their sensitivity to protonation changes, making them valuable tools for cellular imaging and diagnostics .
2.2 Photophysical Properties
The unique photophysical characteristics of pyrazolo[1,5-a]pyridine derivatives allow them to be explored as materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystals with notable conformational properties enhances their application in solid-state devices .
Synthetic Methodologies
3.1 Synthesis Techniques
The synthesis of pyrazolo[1,5-a]pyridine-5-carboxylic acid has been achieved through various methods including:
- Sonochemical Synthesis : This scalable method allows for rapid synthesis under mild conditions, yielding high purity products .
- Pericyclic Reactions : These reactions facilitate the formation of complex structures from simpler precursors, enhancing the diversity of the resulting compounds .
- Tandem Reactions : Researchers have successfully employed tandem reactions to synthesize pyrazolo[1,5-a]pyridines efficiently while minimizing the number of steps involved in the synthesis process .
Case Studies
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific derivative of the compound . The pathways involved often include key signaling cascades that regulate cell growth and apoptosis, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is structurally and functionally distinct from analogs due to variations in substituent positions, ring systems, and functional groups. Below is a detailed comparison:
Positional Isomers of Carboxylic Acid
Key Insight : The 3-carboxylic acid derivative is more reactive in amidation reactions, enabling diverse drug-like molecules (e.g., compounds 5a−5v in ). The 5-position is sterically less hindered, favoring direct functionalization.
Halogen-Substituted Derivatives
Key Insight : Halogenation at the 3-position increases molecular weight and polarity, improving binding affinity in target proteins. Bromine’s larger atomic radius may enhance hydrophobic interactions .
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Systems
Key Insight : Replacing pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives exhibit stronger kinase inhibition due to enhanced π-π stacking and polar interactions .
Functional Group Modifications
Key Insight : Polar groups (e.g., acetamido) improve aqueous solubility, while hydrophobic groups (e.g., CF₃) enhance membrane permeability and target residence time .
Biological Activity
Introduction
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological applications, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Structure and Synthesis
Pyrazolo[1,5-a]pyridine derivatives are characterized by a fused bicyclic structure that incorporates a pyrazole and a pyridine ring. The synthesis of these compounds often involves multi-step reactions, which can include cyclization and functional group modifications to enhance biological activity.
Table 1: Common Synthetic Routes for Pyrazolo[1,5-a]pyridine Derivatives
| Synthetic Route | Key Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization of hydrazones with α,β-unsaturated carbonyls | Base catalysis | 60-85 |
| Reaction with isocyanates | Solvent-free conditions | 75-90 |
| Tandem reactions involving diazotization | Acidic conditions | 50-70 |
Antagonistic Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant antagonistic activity against various receptors:
- EP1 Receptor Antagonists : A series of novel derivatives have been synthesized and shown to act as potent EP1 receptor antagonists, which are promising for treating overactive bladder conditions. For instance, compound 4c displayed nanomolar-level antagonistic effects in rat models, significantly inhibiting bladder contractions induced by prostaglandin E2 .
Fluorescent Probes
Another area of interest is the development of pyrazolo[1,5-a]pyridine derivatives as fluorescent probes. These compounds have demonstrated high fluorescence quantum yields and rapid response times in acidic environments, making them suitable for monitoring intracellular pH levels. One derivative achieved a pKa of 3.03 with a quantum yield of 0.64 .
Antiproliferative Activity
Pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Studies indicate that modifications to the structure can significantly impact their efficacy:
- Cell Line Studies : Compounds with hydroxyl (-OH) groups exhibited improved antiproliferative activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.0046 mM reported for specific derivatives .
Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 55 | MDA-MB-231 | 9.0 |
| 56 | MDA-MB-231 | 0.075 |
| 57 | HeLa | 0.069 |
| 58 | HeLa | 0.0046 |
Case Study: EP1 Antagonism in Overactive Bladder
In a study aimed at exploring the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives as EP1 antagonists, compound 4c was administered intraduodenally in a rat model. The results indicated a significant reduction in bladder contractions compared to controls, suggesting its potential utility in managing overactive bladder syndrome .
Case Study: Fluorescent Probe Application
A novel fluorescent probe based on pyrazolo[1,5-a]pyridine was developed for intracellular pH monitoring. This probe successfully calibrated pH values in RAW 264.7 cells with high sensitivity and selectivity under acidic conditions, demonstrating its applicability in cellular studies .
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives?
this compound is typically synthesized via amidation or condensation reactions. For example, derivatives like carboxamides can be prepared by reacting pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines under standard amidation conditions . Improved methods include optimizing reaction temperatures and catalysts, such as using trifluoroacetic anhydride (TFAA) to enhance yield and purity . One-pot strategies, like those involving enamine intermediates, are also effective for generating substituted analogs .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm structural integrity and substituent positions .
- High-performance liquid chromatography (HPLC) for purity assessment (>98% purity thresholds are common in pharmacological studies) .
- Mass spectrometry (HRMS) to verify molecular weights and fragmentation patterns .
Q. How should this compound be stored, and what are its solubility properties?
The compound is hygroscopic and should be stored in sealed containers at room temperature (RT), away from moisture . For solubility:
- Prepare stock solutions in DMSO (10–50 mM) for biological assays.
- Use co-solvents like ethanol or polyethylene glycol (PEG) for in vitro studies, ensuring compatibility with assay buffers .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield?
Optimization strategies include:
- Catalyst selection : Using TFAA or Pd-based catalysts for regioselective functionalization .
- Temperature control : Maintaining 80–100°C during cyclization steps to minimize side reactions .
- Purification protocols : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 ratios) to isolate high-purity fractions .
Q. How do substituents at position 3 or 5 influence the compound’s reactivity in cross-coupling reactions?
Substituents like boronic esters (e.g., Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester) enable Suzuki-Miyaura couplings for aryl/heteroaryl functionalization. Key considerations:
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability). Mitigation approaches:
- Metabolic stability assays : Pre-screen compounds in liver microsomes to identify rapid degradation .
- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance in vivo efficacy .
- Dose-response validation : Compare IC50 values across multiple cell lines and animal models to confirm target engagement .
Q. How is regioselective functionalization achieved at position 7 of this compound?
Regioselectivity is controlled via:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 7, followed by electrophilic quenching .
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) to direct substitution .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
